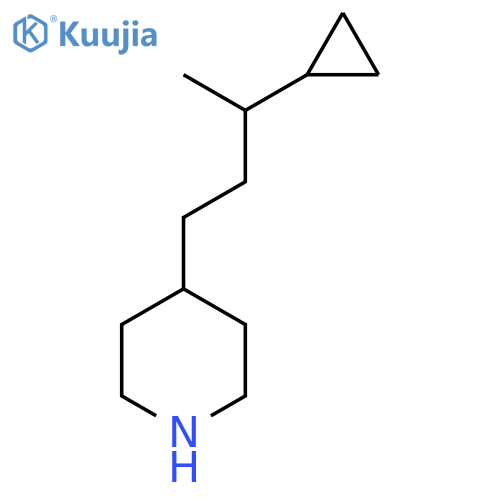Cas no 2228182-66-7 (4-(3-cyclopropylbutyl)piperidine)

2228182-66-7 structure
商品名:4-(3-cyclopropylbutyl)piperidine
4-(3-cyclopropylbutyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-cyclopropylbutyl)piperidine
- EN300-1731430
- 2228182-66-7
-
- インチ: 1S/C12H23N/c1-10(12-4-5-12)2-3-11-6-8-13-9-7-11/h10-13H,2-9H2,1H3
- InChIKey: XGNGYDMVXJBWCI-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC1)CCC(C)C1CC1
計算された属性
- せいみつぶんしりょう: 181.183049738g/mol
- どういたいしつりょう: 181.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-(3-cyclopropylbutyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731430-2.5g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 2.5g |
$3362.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-0.1g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 0.1g |
$1508.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-10.0g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 10g |
$7373.0 | 2023-05-26 | ||
| Enamine | EN300-1731430-1.0g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 1g |
$1714.0 | 2023-05-26 | ||
| Enamine | EN300-1731430-0.5g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 0.5g |
$1646.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-0.05g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 0.05g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-5.0g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 5g |
$4972.0 | 2023-05-26 | ||
| Enamine | EN300-1731430-0.25g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 0.25g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-5g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 5g |
$4972.0 | 2023-09-20 | ||
| Enamine | EN300-1731430-1g |
4-(3-cyclopropylbutyl)piperidine |
2228182-66-7 | 1g |
$1714.0 | 2023-09-20 |
4-(3-cyclopropylbutyl)piperidine 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2228182-66-7 (4-(3-cyclopropylbutyl)piperidine) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
